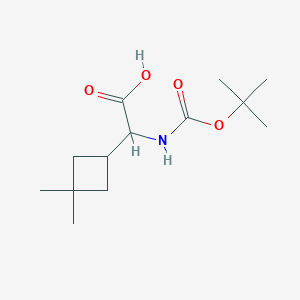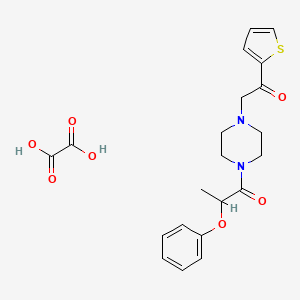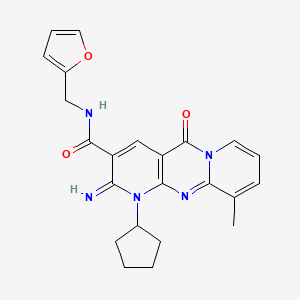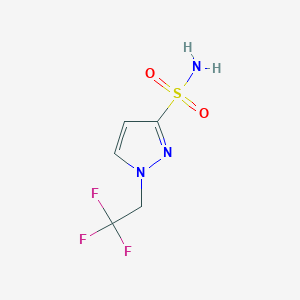![molecular formula C23H22N4O2S3 B2917673 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1040652-02-5](/img/no-structure.png)
2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C23H22N4O2S3 and its molecular weight is 482.64. The purity is usually 95%.
BenchChem offers high-quality 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Derivative Formation
Research in organic chemistry has explored the synthesis and reactions involving structurally similar thiazolo[4,5-d]pyrimidin-5-yl derivatives. These studies often aim at developing new synthetic pathways and understanding the chemical behavior of such compounds. For instance, one study detailed the reaction of 3-oxo-N-phenylbutanethioamide with 5-amino-1H-1,2,4-triazoles, leading to various thiazolo and triazolo pyrimidin derivatives, demonstrating the versatility of these frameworks in organic synthesis (Britsun et al., 2006).
Antimicrobial and Antitumor Activity
Some derivatives related to the chemical structure of interest have been studied for their potential antimicrobial and antitumor activities. Novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety were synthesized and showed promising antimicrobial activity against various bacteria and fungal strains (El Azab & Abdel-Hafez, 2015). Similarly, new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were synthesized and displayed potent anticancer activity on several human cancer cell lines, comparable to that of doxorubicin (Hafez & El-Gazzar, 2017).
Insecticidal Properties
Research has also delved into the insecticidal properties of compounds with similar backbones. For example, the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm revealed the potential of these compounds in agricultural applications (Fadda et al., 2017).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-amino-4-phenylbutan-1-ol, which is synthesized from benzaldehyde and 2-amino-4-phenylbutan-1-one. The second intermediate is 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol, which is synthesized from 2-aminothiophenol and ethyl acetoacetate. These two intermediates are then coupled using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form the final product, 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide.", "Starting Materials": [ "Benzaldehyde", "2-amino-4-phenylbutan-1-one", "2-aminothiophenol", "Ethyl acetoacetate", "N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "Synthesis of 2-amino-4-phenylbutan-1-ol from benzaldehyde and 2-amino-4-phenylbutan-1-one", "Synthesis of 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol from 2-aminothiophenol and ethyl acetoacetate", "Coupling of the two intermediates using EDC and NHS to form the final product, 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide" ] } | |
CAS RN |
1040652-02-5 |
Product Name |
2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide |
Molecular Formula |
C23H22N4O2S3 |
Molecular Weight |
482.64 |
IUPAC Name |
2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C23H22N4O2S3/c1-15(12-13-16-8-4-2-5-9-16)24-18(28)14-31-22-25-20-19(21(29)26-22)32-23(30)27(20)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H,24,28)(H,25,26,29) |
InChI Key |
FLPAEUDFSCVEBH-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B2917590.png)
![2-ethylsulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2917592.png)
![3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline](/img/structure/B2917594.png)





![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2917603.png)
![2-[2-(2-Fluorophenyl)ethyl]-2-methyloxirane](/img/structure/B2917604.png)

![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2917608.png)

